Cas no 28508-22-7 (2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide)
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-N-(iodomethyl)-N,N-dimethylethanaminium iodide
- (iodomethyl)(2-hydroxyethyl)dimethylammonium iodide
- 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide
- HY-W130177
- 2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide
- 28508-22-7
- BS-52386
- CS-0188274
- (2-HYDROXYETHYL)(IODOMETHYL)DIMETHYLAZANIUM IODIDE
- IODOCHOLINEIODIDE
- IODOCHOLINE IODIDE
- MFCD20489393
- F11952
- CHEMBL64474
- Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1)
- 820-674-7
-
- MDL: MFCD20489393
- Inchi: 1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
- InChI Key: QTKWCDOGFSRVGS-UHFFFAOYSA-M
- SMILES: IC[N+](C)(C)CCO.[I-]
Computed Properties
- Exact Mass: 356.90866g/mol
- Monoisotopic Mass: 356.90866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 65.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I694490-10mg |
Iodocholine Iodide |
28508-22-7 | 10mg |
$87.00 | 2023-05-18 | ||
| TRC | I694490-50mg |
Iodocholine Iodide |
28508-22-7 | 50mg |
$167.00 | 2023-05-18 | ||
| TRC | I694490-100mg |
Iodocholine Iodide |
28508-22-7 | 100mg |
$265.00 | 2023-05-18 | ||
| Apollo Scientific | OR55305-100mg |
Iodocholine iodide |
28508-22-7 | 97% | 100mg |
£218.00 | 2025-02-20 | |
| Apollo Scientific | OR55305-1g |
Iodocholine iodide |
28508-22-7 | 97% | 1g |
£441.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1225312-1g |
Iodocholine iodide |
28508-22-7 | 95% | 1g |
$600 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AV567-200mg |
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide |
28508-22-7 | 97% | 200mg |
1289.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AV567-50mg |
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide |
28508-22-7 | 97% | 50mg |
522.0CNY | 2021-07-17 | |
| abcr | AB359043-100 mg |
Iodocholine iodide, 95%; . |
28508-22-7 | 95% | 100mg |
€154.70 | 2023-04-26 | |
| abcr | AB359043-250 mg |
Iodocholine iodide, 95%; . |
28508-22-7 | 95% | 250mg |
€303.70 | 2023-04-26 |
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide Suppliers
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide
Introduction to 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide (CAS No. 28508-22-7)
2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide, a compound with the chemical formula C₅H₁₁INO₂, is a significant molecule in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 28508-22-7, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of both hydroxyl and iodomethyl groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel drug candidates and bioactive molecules.
The compound's structure consists of a dimethylammonium core substituted with a hydroxyethyl group and an iodomethyl group. This configuration allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry. The iodine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Stille couplings, which are widely employed in the synthesis of complex organic molecules.
In recent years, there has been growing interest in the development of novel antimicrobial agents due to the rise of antibiotic-resistant pathogens. The unique properties of 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide make it a promising candidate for this purpose. Research has demonstrated that compounds containing iodine can exhibit potent antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The hydroxyl group also provides a site for further derivatization, allowing chemists to fine-tune the biological activity of the molecule.
One of the most exciting applications of this compound is in the field of targeted drug delivery systems. The ability to modify its structure enables the creation of prodrugs that can be activated at specific sites within the body, thereby increasing therapeutic efficacy while minimizing side effects. For instance, studies have shown that derivatives of this compound can be incorporated into liposomes or nanoparticles, which can then be designed to release their payload in response to specific biological triggers.
The pharmaceutical industry has also explored the use of 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide as a precursor for more complex molecules. Its iodomethyl group can be readily converted into other functional groups, such as alcohols or amines, through various chemical transformations. This flexibility makes it an invaluable tool for synthetic chemists working on the development of new drugs.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. The unique combination of hydroxyl and iodomethyl groups allows it to participate in polymerization reactions, leading to the formation of novel materials with tailored properties. These materials could find applications in areas such as coatings, adhesives, or even electronic components.
The synthesis of 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide is another area where researchers have made significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it easier for scientists to access this valuable intermediate. Techniques such as organometallic chemistry and transition-metal catalysis have been particularly useful in achieving high yields and purity levels.
Ongoing research continues to uncover new applications for this compound. For example, studies are exploring its potential use in photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species that can kill cancer cells. The iodine atom in its structure makes it an attractive candidate for such applications due to its ability to form coordination complexes with metal ions.
The environmental impact of using 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are investigating ways to ensure that any byproducts generated during its production are safely managed and disposed of.
In conclusion, 2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide (CAS No. 28508-22-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to grow, so too will its applications in advancing human health and technological innovation.
28508-22-7 (2-hydroxyethyl-(iodomethyl)-dimethyl-ammonium;iodide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)